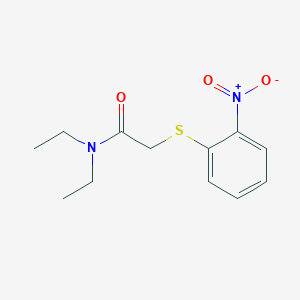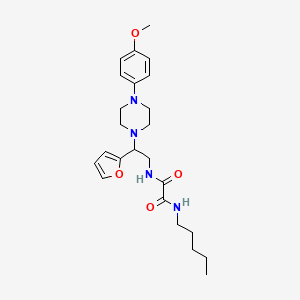
N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide, commonly known as DMAE-Phenyl isoxazole, is a chemical compound that has gained attention in recent years due to its potential benefits in scientific research. This compound is a derivative of dimethylaminoethanol (DMAE) and isoxazole, which are both known for their cognitive-enhancing properties. DMAE-Phenyl isoxazole has been shown to improve memory, learning, and focus in animal studies, making it a promising candidate for further research in the field of neuroscience.
Mécanisme D'action
The mechanism of action of N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole involves the inhibition of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, this compound-Phenyl isoxazole increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing properties, this compound-Phenyl isoxazole has also been shown to have other biochemical and physiological effects. Animal studies have demonstrated that this compound-Phenyl isoxazole can reduce oxidative stress and inflammation in the brain, which are both implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole for lab experiments is its ability to improve cognitive function in animal models. This makes it a useful tool for studying the neural mechanisms underlying learning and memory. However, one limitation of this compound-Phenyl isoxazole is its potential toxicity at high doses. Care must be taken to ensure that the compound is used at safe concentrations in lab experiments.
Orientations Futures
There are several potential future directions for research on N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Animal studies have shown that this compound-Phenyl isoxazole can reduce oxidative stress and inflammation in the brain, which are both implicated in the development of these diseases. Another potential future direction is the development of novel analogs of this compound-Phenyl isoxazole with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole involves the reaction of this compound with phenyl isoxazole in the presence of a suitable catalyst. The reaction takes place under reflux conditions and yields a white crystalline solid, which is then purified through recrystallization. The purity of the final product is confirmed through various analytical techniques such as NMR and IR spectroscopy.
Applications De Recherche Scientifique
N-(2-(dimethylamino)ethyl)-2-(5-phenylisoxazol-3-yl)acetamide-Phenyl isoxazole has been extensively studied for its potential benefits in scientific research. One of the main areas of interest is its cognitive-enhancing properties. Animal studies have shown that this compound-Phenyl isoxazole can improve memory, learning, and focus by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18(2)9-8-16-15(19)11-13-10-14(20-17-13)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPJJZFACUZUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-acetylphenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2586523.png)
![N-[(4-Methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2586524.png)

![8-[3-(Benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2586527.png)
![N-(5-chloro-2-methylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2586529.png)
![[3-(1,2,4-Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2586530.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-propyl-1H-benzimidazole](/img/structure/B2586532.png)


![N-(3,4-dimethylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2586537.png)
